molecular formula C6H8FIN2 B2458244 5-fluoro-4-iodo-1-(propan-2-yl)-1H-pyrazole CAS No. 1628214-29-8

5-fluoro-4-iodo-1-(propan-2-yl)-1H-pyrazole

Cat. No.: B2458244
CAS No.: 1628214-29-8
M. Wt: 254.047
InChI Key: SOGBXVZFWQGSFB-UHFFFAOYSA-N
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Description

5-fluoro-4-iodo-1-(propan-2-yl)-1H-pyrazole is a heterocyclic organic compound that features both fluorine and iodine substituents on a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-fluoro-4-iodo-1-(propan-2-yl)-1H-pyrazole typically involves the following steps:

    Formation of the Pyrazole Ring: The initial step involves the formation of the pyrazole ring through a cyclization reaction. This can be achieved by reacting hydrazine with a 1,3-diketone under acidic or basic conditions.

    Introduction of Fluorine and Iodine: The fluorine and iodine substituents are introduced through halogenation reactions. Fluorination can be achieved using reagents such as Selectfluor, while iodination can be performed using iodine or iodinating agents like N-iodosuccinimide (NIS).

    Alkylation: The final step involves the alkylation of the pyrazole ring to introduce the isopropyl group. This can be done using isopropyl halides in the presence of a base like potassium carbonate.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

5-fluoro-4-iodo-1-(propan-2-yl)-1H-pyrazole can undergo various types of chemical reactions, including:

    Substitution Reactions: The fluorine and iodine atoms can be substituted with other groups through nucleophilic or electrophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the pyrazole ring.

    Coupling Reactions: The iodine substituent makes the compound suitable for coupling reactions, such as Suzuki or Sonogashira couplings.

Common Reagents and Conditions

    Substitution Reactions: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be used for nucleophilic substitutions.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4) can be employed.

    Coupling Reactions: Palladium catalysts and bases like triethylamine (Et3N) are commonly used in coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while coupling reactions can produce biaryl or alkyne-linked compounds.

Scientific Research Applications

5-fluoro-4-iodo-1-(propan-2-yl)-1H-pyrazole has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Materials Science: It can be used in the development of novel materials with unique electronic or optical properties.

    Chemical Biology: The compound can be used as a probe to study biological processes, such as enzyme activity or protein interactions.

Mechanism of Action

The mechanism of action of 5-fluoro-4-iodo-1-(propan-2-yl)-1H-pyrazole depends on its specific application. In medicinal chemistry, it may act by binding to a target enzyme or receptor, thereby modulating its activity. The fluorine and iodine substituents can influence the compound’s binding affinity and selectivity through electronic and steric effects.

Comparison with Similar Compounds

Similar Compounds

    5-fluoro-4-chloro-1-(propan-2-yl)-1H-pyrazole: Similar structure but with a chlorine substituent instead of iodine.

    5-fluoro-4-bromo-1-(propan-2-yl)-1H-pyrazole: Similar structure but with a bromine substituent instead of iodine.

    5-fluoro-4-iodo-1-methyl-1H-pyrazole: Similar structure but with a methyl group instead of an isopropyl group.

Uniqueness

5-fluoro-4-iodo-1-(propan-2-yl)-1H-pyrazole is unique due to the presence of both fluorine and iodine substituents, which can impart distinct electronic and steric properties. These properties can influence the compound’s reactivity and interactions with biological targets, making it a valuable tool in various research applications.

Properties

IUPAC Name

5-fluoro-4-iodo-1-propan-2-ylpyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8FIN2/c1-4(2)10-6(7)5(8)3-9-10/h3-4H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOGBXVZFWQGSFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C(=C(C=N1)I)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8FIN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1628214-29-8
Record name 5-fluoro-4-iodo-1-(propan-2-yl)-1H-pyrazole
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